molecular formula C10H11F2N B13593600 3-(2,4-Difluorophenyl)pyrrolidine CAS No. 1092108-80-9

3-(2,4-Difluorophenyl)pyrrolidine

Cat. No.: B13593600
CAS No.: 1092108-80-9
M. Wt: 183.20 g/mol
InChI Key: QSBSGFHTQBDWJV-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. The presence of fluorine atoms in the phenyl ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)pyrrolidine typically involves the reaction of 2,4-difluorobenzaldehyde with pyrrolidine under specific conditions. One common method involves the use of a Grignard reagent, where 2,4-difluorobenzaldehyde is reacted with pyrrolidine in the presence of a suitable catalyst and solvent . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product . The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)pyrrolidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the phenyl ring enhance its binding affinity to certain enzymes and receptors, leading to various biological effects . The compound may inhibit or activate specific pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Difluorophenyl)pyrrolidine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This positioning can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications .

Properties

CAS No.

1092108-80-9

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

3-(2,4-difluorophenyl)pyrrolidine

InChI

InChI=1S/C10H11F2N/c11-8-1-2-9(10(12)5-8)7-3-4-13-6-7/h1-2,5,7,13H,3-4,6H2

InChI Key

QSBSGFHTQBDWJV-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=C(C=C(C=C2)F)F

Origin of Product

United States

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